molecular formula C13H11ClFN3O2 B2789417 N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034364-02-6

N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2789417
CAS No.: 2034364-02-6
M. Wt: 295.7
InChI Key: NFSCOXSBUNLTGB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, an ethoxy group on the pyrimidine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-fluoroaniline and ethyl 6-chloropyrimidine-4-carboxylate.

    Formation of Intermediate: The 4-chloro-2-fluoroaniline undergoes a nucleophilic substitution reaction with ethyl 6-chloropyrimidine-4-carboxylate in the presence of a base, such as potassium carbonate, to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with ammonia or an amine to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the carboxamide group.

    Reduction: Reduction reactions may target the nitro or carbonyl groups present in the compound.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-6,7-dimethoxy-4-quinazolinamine
  • 2-bromo-4-(4-chloro-2-fluorophenyl)pyrimidine

Comparison: N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2/c1-2-20-12-6-11(16-7-17-12)13(19)18-10-4-3-8(14)5-9(10)15/h3-7H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSCOXSBUNLTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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